Dicyclohexylamine nitrite

Description

Properties

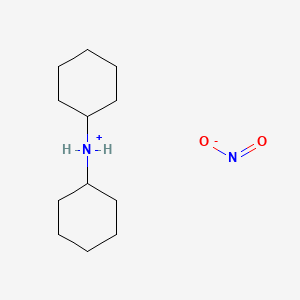

IUPAC Name |

N-cyclohexylcyclohexanamine;nitrous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.HNO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1-3/h11-13H,1-10H2;(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFAKTZXUUNBLEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.N(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N.NO2, C12H24N2O2 | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicyclohexylammonium nitrite appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., White to light-colored solid; [CAMEO] Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicyclohexylamine nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

10 to 50 mg/mL at 73 °F (NTP, 1992) | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3129-91-7 | |

| Record name | DICYCLOHEXYLAMMONIUM NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3176 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3129-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3129-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicyclohexylammonium nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYCLOHEXYLAMINE NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D39V3CN62U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"Dicyclohexylamine nitrite" CAS number 3129-91-7

An In-depth Technical Guide to Dicyclohexylamine Nitrite (CAS 3129-91-7)

Foreword

This compound, often abbreviated as DICHAN, stands as a significant compound in the field of materials preservation, primarily recognized for its role as a volatile corrosion inhibitor (VCI). Its unique property of sublimating at ambient temperatures allows it to protect metallic surfaces within enclosed spaces without direct application. This guide provides a comprehensive technical overview for researchers, chemists, and materials scientists, delving into its chemical properties, synthesis, mechanism of action, applications, and toxicological profile. By synthesizing data from established literature and safety data sheets, this document aims to be an authoritative resource for professionals working with or investigating this compound.

Chemical Identity and Physicochemical Properties

This compound is an organic salt formed from the secondary amine dicyclohexylamine and nitrous acid.[1][2] Its utility is deeply rooted in its specific physical and chemical characteristics.

Chemical Profile

-

Chemical Name: this compound[3]

-

Synonyms: Dicyclohexylammonium nitrite, VPI 260, Dichan[1][4][5]

-

CAS Number: 3129-91-7[5]

-

Molecular Formula: (C₆H₁₁)₂NH · HNO₂ or C₁₂H₂₄N₂O₂[2]

-

Chemical Structure: DOT Script for Chemical Structure

Caption: Dicyclohexylamine Cation and Nitrite Anion Structure.

Physicochemical Data

The compound is a white to off-white crystalline solid.[5][6] Its key properties, which are fundamental to its function as a VCI, are summarized below.

| Property | Value | Source(s) |

| Appearance | White to light-colored crystalline solid | [1][5][7] |

| Melting Point | 182-183 °C (decomposes) | [5][6] |

| Vapor Pressure | 0.00013 mm Hg at 21 °C | [5] |

| Solubility | Moderately soluble in water; very soluble in methanol; practically insoluble in hydrocarbons. | [1][4] |

| pH (Aqueous Solution) | ~7.2 | [4] |

| UN Number | 2687 | [6][8] |

| Hazard Class | 4.1 (Flammable Solid) | [6][8] |

Synthesis and Manufacturing

The primary synthesis of this compound involves an acid-base reaction followed by metathesis. The amine acts as the base, and a source of nitrous acid provides the counter-ion.

General Synthesis Pathway

This compound is typically synthesized through the reaction of dicyclohexylamine with nitrous acid.[2] A common industrial method involves reacting dicyclohexylamine with a stable acid (like phosphoric acid) to form a soluble salt, followed by the addition of an alkali metal nitrite (e.g., sodium nitrite) to precipitate the desired this compound.[9]

DOT Script for Synthesis Reaction

Caption: Synthesis pathway via phosphoric acid intermediate.

Experimental Protocol: Patented Synthesis Method

This protocol is adapted from a patented method which offers high yields and purity by avoiding contamination from sulfate or chloride ions.[9]

Objective: To synthesize this compound with high purity.

Materials:

-

Dicyclohexylamine (2.1 moles)

-

Phosphoric acid (1 mole)

-

Sodium nitrite (2 moles)

-

Deionized water

Procedure:

-

Preparation of Amine Phosphate Solution: In a suitable reaction vessel equipped with constant stirring, dissolve 2.1 moles of dicyclohexylamine and 1 mole of phosphoric acid in deionized water at 20°C. Adjust the water volume to achieve an overall solids concentration of approximately 25-40%. This forms the highly soluble bis-(dicyclohexylamine) monohydrogenphosphate intermediate.[9]

-

Precipitation: While maintaining constant stirring, slowly add 2 moles of sodium nitrite to the solution. The addition will cause the immediate precipitation of this compound, forming a slurry.[9]

-

Recovery: Recover the crude product by filtering the slurry. Dry the collected solid. The crude product obtained is typically 96% pure this compound.[9]

-

Purification (Optional): For higher purity, wash the crude product with approximately twice its weight of water at room temperature.

-

Final Step: Filter the washed product and dry it. This final product can achieve 99% purity with a yield of 95%.[9]

Self-Validation: The use of phosphoric acid is a key experimental choice. Unlike sulfuric or hydrochloric acids, it forms a highly water-soluble amine salt, allowing the reaction to proceed efficiently at room temperature without heating and cooling cycles.[9] Furthermore, any residual phosphate ions are not detrimental to the final product's performance as a corrosion inhibitor.[9]

Mechanism of Action as a Volatile Corrosion Inhibitor (VCI)

The efficacy of this compound lies in its ability to transition into the vapor phase and protect metal surfaces remotely. This mechanism is a multi-step process.[4]

-

Vaporization: The compound possesses a low but significant vapor pressure at ambient temperatures, allowing it to slowly sublimate from its solid form (e.g., from an impregnated paper).[4][5]

-

Transport: The inhibitor vapor diffuses and is transported by convection throughout the enclosed space, eventually reaching all exposed metal surfaces.[4]

-

Surface Interaction: The vapor condenses on the metal surface or dissolves in any existing film of moisture.[4][10]

-

Hydrolysis and Inhibition: In the presence of moisture, the salt hydrolyzes, liberating nitrite ions (NO₂⁻).[10] These nitrite ions are powerful oxidizing anions that act as passivating inhibitors, particularly for steel. They facilitate the formation of a stable, thin oxide layer (e.g., γ-Fe₂O₃) on the steel surface, which prevents further corrosive attack.[4][10][11]

DOT Script for VCI Mechanism

Caption: Workflow of Volatile Corrosion Inhibition.

Substrate Specificity

While highly effective for steel, this compound's performance on other metals varies. Potentiodynamic polarization studies show it acts as an anodic inhibitor for mild steel.[11][12] However, for zinc, it can act as a corrosion accelerator. This is attributed to a surface chelation reaction between the inhibitor and zinc, which forms a soluble complex, thereby promoting dissolution instead of passivation.[12][13] Therefore, compatibility testing is essential when non-ferrous metals are present.[10]

Applications

The unique properties of this compound define its applications, primarily in the prevention of atmospheric corrosion.

-

Volatile Corrosion Inhibitor (VCI): Its main commercial application is in protective packaging for steel articles. It is commonly used to coat paper or cardboard, which is then used as wrapping or packaging material (often called VPI paper).[4][5] This method protects steel parts from rust caused by moisture within a package without needing to directly coat the metal with oils or greases.[4]

-

Organic Synthesis: It also serves as an intermediate in the synthesis of other complex organic molecules for sectors like pharmaceuticals and agrochemicals.[2][14]

Analytical Methodologies

The concentration and quantity of this compound are typically determined by analyzing its nitrite content.

Protocol: Colorimetric Determination of Nitrite

This method is based on the well-established Shinn modification of the Griess assay, which produces a stable, intensely colored azo dye.[4]

Objective: To quantify the concentration of this compound in a sample.

Principle: In an acidified solution, the nitrite ion reacts with a primary aromatic amine (sulfanilamide) to form a diazonium salt. This salt is then coupled with N-(1-naphthyl)-ethylenediamine to form a colored azo compound, the absorbance of which is measured spectrophotometrically.

Materials:

-

Sample containing this compound

-

Sulfanilamide solution

-

N-(1-naphthyl)-ethylenediamine dihydrochloride (NED) solution

-

Hydrochloric acid (HCl)

-

Sodium nitrite standard solution

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Prepare an aqueous solution of the sample to be analyzed. If the sample is a coated paper, an aqueous extraction must be performed.

-

Standard Curve: Prepare a series of calibration standards of known sodium nitrite concentrations.

-

Diazotization: To an aliquot of the sample solution (and each standard), add the sulfanilamide solution in an acidic medium (HCl). Allow the reaction to proceed for 2-5 minutes. This step should be performed away from direct sunlight.

-

Coupling Reaction: Add the NED solution to the mixture. A magenta color will develop immediately.

-

Measurement: After allowing the color to stabilize (typically 10-20 minutes), measure the absorbance of the solution at the wavelength of maximum absorption (around 540 nm) using a spectrophotometer.

-

Quantification: Plot the absorbance of the standards versus their concentrations to create a standard curve. Use the absorbance of the sample to determine its nitrite concentration from the curve. The concentration of this compound can then be calculated based on the stoichiometry.

Trustworthiness: This self-validating system relies on a well-documented and highly specific chemical reaction. The use of a standard curve prepared with a primary standard (sodium nitrite) ensures the accuracy and traceability of the measurement.

Toxicological Profile and Safety

This compound is classified as a hazardous substance and requires careful handling.[3]

Acute Toxicity and Health Hazards

The compound is harmful if swallowed or inhaled.[3] Its toxicity is comparable to that of sodium nitrite.[4]

| Route | Species | Value | Source(s) |

| Oral LD₅₀ | Rat | 565 mg/kg | [3] |

| Oral LD₅₀ | Mouse | 80 mg/kg | [3] |

| Subcutaneous LD₅₀ | Mouse | 220 mg/kg | [3] |

-

Methemoglobinemia: A primary toxic effect is the formation of methemoglobin, where the nitrite ion oxidizes iron in hemoglobin, inhibiting oxygen transport and leading to cyanosis.[3][15]

-

Carcinogenicity: The compound itself is not classified as a carcinogen, but it is considered an "experimental equivocal tumorigenic agent".[3][16] This is because under certain conditions (e.g., in the presence of secondary amines and acidic pH), it can lead to the formation of N-nitrosodicyclohexylamine (N-NO-DCHA), a nitrosamine.[16] Nitrosamines as a class are known for their carcinogenic potential. Studies have shown N-NO-DCHA to be weakly genotoxic in vitro.[16]

-

Other Effects: Ingestion or inhalation can lead to vasodilation, decreased blood pressure, headaches, convulsions, and respiratory distress.[1][3][15] It is also a skin and eye irritant.[1][5]

Handling and Safety

Given its hazards, strict safety protocols are mandatory.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or chemical goggles, suitable gloves, and respiratory protection (particulate respirator).[3][17]

-

Handling: Handle in a well-ventilated area or under a fume hood.[18] Avoid generating dust. Keep away from heat, sparks, and open flames, as it is a flammable solid.[7] Ground and bond containers and receiving equipment to prevent static discharge.[18]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3]

-

First Aid: In case of inhalation, move the person to fresh air. If swallowed, seek immediate medical attention. For skin contact, flush with running water. For eye contact, wash out immediately with fresh running water.[3]

Regulatory Information

-

FDA: this compound is listed in the FDA's inventory of food contact substances, indicating its potential use in applications where it may come into indirect contact with food, such as in packaging materials.[19]

-

EU Regulations: While not directly used as a food additive, its nitrite component is relevant to broader regulations on nitrites and nitrates in food (e.g., Commission Regulation (EU) 2023/2108), which aim to limit exposure due to the risk of nitrosamine formation.[20][21]

Conclusion

This compound (CAS 3129-91-7) is a highly effective volatile corrosion inhibitor for steel, with a well-understood mechanism based on vapor-phase transport and nitrite-induced passivation. Its synthesis is straightforward, and established analytical methods allow for reliable quantification. However, its utility is tempered by significant toxicological concerns, including acute toxicity, the potential for methemoglobinemia, and the risk of forming carcinogenic nitrosamines. Professionals in research and industry must balance its performance benefits with stringent safety and handling protocols to ensure its responsible use.

References

-

Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.

-

Santa Cruz Biotechnology, Inc. (n.d.). This compound Material Safety Data Sheet.

-

Museum of Fine Arts, Boston. (2022). Dicyclohexyl amine nitrite. CAMEO.

-

Davis, J. R. (Ed.). (2000). Corrosion Inhibitors. In Corrosion: Understanding the Basics. ASM International.

-

Haz-Map. (n.d.). This compound. Hazardous Agents.

-

National Center for Biotechnology Information. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). PubChem Compound Database.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite.

-

Lab Pro Inc. (n.d.). This compound, 25G.

-

MarChem. (n.d.). This compound(DCHA).

-

U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances Listed in 21 CFR.

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound.

-

Khamis, E., Oun, S. R., & Lyon, S. B. (2001). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 36(4), 279-284.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: dicyclohexylammonium nitrite.

-

Vera, J., et al. (2018). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. International Journal of Electrochemical Science, 13, 783-797.

-

ResearchGate. (n.d.). Use of this compound in inhibition of coupled zinc and steel.

-

Sigma-Aldrich. (n.d.). This compound 97%.

-

University of Manchester. (n.d.). Use of this compound in inhibition of coupled zinc and steel. Research Explorer.

-

ChemicalBook. (n.d.). This compound Product Description.

-

Jones, P. R. (1951). U.S. Patent No. 2,544,245. Washington, DC: U.S. Patent and Trademark Office.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: dicyclohexylammonium nitrite.

-

Westphal, G. A., et al. (2001). Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes. Archives of Toxicology, 75(3), 176-181.

-

Wachter, A. (1956). U.S. Patent No. 2,767,178. Washington, DC: U.S. Patent and Trademark Office.

-

Glass, A. (1956). Synthesis of Dicyclohexylammonium-1-1'-C14 Nitrite. The Journal of Organic Chemistry, 21(9), 1026–1027.

-

National Oceanic and Atmospheric Administration. (n.d.). DICYCLOHEXYLAMMONIUM NITRITE. CAMEO Chemicals.

-

Wikipedia. (n.d.). Dicyclohexylamine.

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2020). Sa03 and LTD/2087: Sa05 Director NICNAS.

-

National Oceanic and Atmospheric Administration. (n.d.). dicyclohexylammonium nitrite - Report. CAMEO Chemicals.

-

MDPI. (2023). Clean-Label Strategies for the Replacement of Nitrite, Ascorbate, and Phosphate in Meat Products: A Review.

-

Garuda Chemicals. (n.d.). This compound.

-

Mérieux NutriSciences. (2023). EU set New Reduced Limits for the Use of Nitrites and Nitrates as Food Additives.

-

EUR-Lex. (2023). Commission Regulation (EU) 2023/2108.

Sources

- 1. Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | C12H24N2O2 | CID 241753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. content.ampp.org [content.ampp.org]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. garudachem.com [garudachem.com]

- 7. DICYCLOHEXYLAMMONIUM NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. labproinc.com [labproinc.com]

- 9. US2544245A - Method for preparing dicyclohexylammonium nitrite - Google Patents [patents.google.com]

- 10. content.ampp.org [content.ampp.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. research.manchester.ac.uk [research.manchester.ac.uk]

- 14. This compound(DCHA) - Amines - MarChem [marchem.com.cn]

- 15. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 16. Genotoxic effects of N-nitrosodicyclohexylamine in isolated human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ジシクロヘキシルアミン亜硝酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 18. chemos.de [chemos.de]

- 19. Inventory of Food Contact Substances Listed in 21 CFR [hfpappexternal.fda.gov]

- 20. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 21. eur-lex.europa.eu [eur-lex.europa.eu]

An In-Depth Technical Guide to Dicyclohexylamine Nitrite (DCHN)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Dicyclohexylamine Nitrite (DCHN), a versatile chemical compound with significant applications ranging from industrial corrosion inhibition to its role as an intermediate in organic synthesis. We will delve into its core molecular properties, synthesis methodologies, mechanisms of action, and critical safety protocols, offering field-proven insights grounded in authoritative data.

Section 1: Core Molecular and Physical Properties

This compound, also known as dicyclohexylammonium nitrite, is an organic ammonium salt. Its chemical identity is defined by the ionic pairing of a dicyclohexylammonium cation with a nitrite anion. This structure is fundamental to its chemical behavior and applications.

The molecular and physical properties of DCHN are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂; (C₆H₁₁)₂NH · HNO₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][2][3] |

| CAS Number | 3129-91-7 | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][3][5][6] |

| Melting Point | 182-183 °C (with decomposition) | [3][5] |

| Solubility | Insoluble to slightly soluble in water (3.9% at 25°C) | [1][6][7] |

| Vapor Pressure | 0.00016 mm Hg at 24°C (75°F) | [6][8] |

| IUPAC Name | N-cyclohexylcyclohexanamine;nitrous acid | [1] |

DCHN is recognized as a white to light-colored crystalline solid.[1] While generally described as insoluble in water, quantitative data indicates a slight solubility of up to 3.9% at 25°C.[1][6] This limited solubility is a key factor in some of its applications, particularly in aqueous environments.

Caption: Generalized workflow for the synthesis of DCHN.

Section 3: Key Applications and Mechanisms of Action

DCHN's unique properties, particularly its slight volatility at ambient temperatures, make it highly effective in specialized applications.

Volatile Corrosion Inhibition (VCI)

The most prominent application of DCHN is as a Volatile Corrosion Inhibitor (VCI), especially for the protection of packaged steel articles. [9]The mechanism relies on the compound's ability to slowly vaporize within an enclosed space.

Mechanism of Action:

-

Vaporization: DCHN, often coated onto paper or other packaging materials, slowly sublimates, releasing inhibitor molecules into the package atmosphere. [9]2. Vapor Transport: The inhibitor vapor diffuses and is transported by convection throughout the enclosed space, reaching all metal surfaces, including intricate or hard-to-reach areas. [9]3. Condensation & Protection: The vapor either condenses directly onto the metal surface or dissolves in any moisture film present. [9]The nitrite ions then act as anodic inhibitors, passivating the steel surface and preventing the electrochemical reactions that cause corrosion. This makes it a powerful tool for protecting metals from atmospheric moisture. [9]DCHN is also noted to have a protective effect on aluminum and can prevent the tarnishing of silver. [8]

Caption: Mechanism of Volatile Corrosion Inhibition by DCHN.

Role in Organic Synthesis

Beyond corrosion inhibition, DCHN serves as a valuable intermediate in organic synthesis. [2][10]It is used in the production of a variety of materials, including:

-

Dye intermediates

-

Rubber vulcanization accelerators

-

Insecticides and agrochemicals

-

Catalysts and preservatives

-

Fuel antioxidant additives [10] Its utility stems from the reactivity of its component ions, which can be leveraged in various synthetic pathways. [2]

Section 4: Safety, Handling, and Toxicology

DCHN is classified as a hazardous substance and requires careful handling to mitigate risks. It is a flammable solid that is harmful if swallowed or inhaled. [3][5][11]

| Safety Data | Value | Source(s) |

|---|---|---|

| GHS Hazard Statements | H228 (Flammable solid), H302 (Harmful if swallowed), H332 (Harmful if inhaled) | [5][12] |

| Oral LD50 (rat) | 565 mg/kg | [5] |

| Oral LD50 (mouse) | 80 mg/kg | [5] |

| UN Number | 2687 | [3] |

| Transport Hazard Class | 4.1 (Flammable Solid) | [3]|

Protocol: Safe Handling and Storage

Adherence to a strict safety protocol is mandatory when working with DCHN.

-

Personal Protective Equipment (PPE): Wear compatible chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [11][13]For operations that may generate dust, a NIOSH-approved respirator is required. [12][13]2. Ventilation: All handling must occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or fumes. [12][13]3. Ignition Source Control: DCHN is a flammable solid. [5]Keep it away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment. Ground and bond containers during transfer to prevent static discharge. [11][12]4. Handling: Avoid all personal contact. [5]Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [11][12]5. Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and reducing agents. [5][13]Keep containers tightly closed. [11]6. Spill Response: In case of a spill, eliminate all ignition sources. [7]Do not touch or walk through the spilled material. With a clean shovel, place the material into a clean, dry, covered container for disposal. [7][12]

Toxicological Profile

The primary toxicological concern associated with DCHN, like other nitrites, is its ability to cause methemoglobinemia. [5]Ingested or absorbed nitrites can oxidize the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin, which cannot bind and transport oxygen. This leads to a form of oxygen starvation (anoxia), with cyanosis (bluish skin color) being a key clinical sign. [5]Ingestion may also lead to vasodilation (widening of blood vessels), decreased blood pressure, headaches, and, in severe cases, coma or convulsions. [1][5]

Section 5: Conclusion

This compound is a compound of significant industrial and scientific interest. Its molecular structure gives rise to a unique set of physical and chemical properties, most notably its utility as a volatile corrosion inhibitor that protects metals through a sophisticated vapor-phase mechanism. While its applications in organic synthesis are broad, its handling demands a rigorous and informed approach to safety due to its flammability and toxicological profile. This guide has synthesized key technical data to provide researchers and professionals with the authoritative grounding needed to work with DCHN effectively and safely.

Section 6: References

-

PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

-

Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284–294.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: dicyclohexylammonium nitrite. Retrieved from [Link]

-

Jones, W. B. (1948). U.S. Patent No. 2,449,962. Google Patents. Retrieved from

-

Wikipedia. (n.d.). Dicyclohexylamine. Retrieved from [Link]

-

Hales, J. S. (1951). U.S. Patent No. 2,544,245. Google Patents. Retrieved from

-

Wachter, A., & Skei, T. (1956). U.S. Patent No. 2,767,178. Google Patents. Retrieved from

-

Glass, A. (1956). Synthesis of Dicyclohexylammonium-1-1'-C14 Nitrite. The Journal of Organic Chemistry, 21(9), 1026–1027. Retrieved from [Link]

Sources

- 1. Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | C12H24N2O2 | CID 241753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. garudachem.com [garudachem.com]

- 4. labproinc.com [labproinc.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. This compound (3129-91-7) for sale [vulcanchem.com]

- 7. DICYCLOHEXYLAMMONIUM NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. US2449962A - Dicyclohexylammonium nitrite and its preparation - Google Patents [patents.google.com]

- 9. content.ampp.org [content.ampp.org]

- 10. This compound(DCHA) - Amines - MarChem [marchem.com.cn]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. chemos.de [chemos.de]

- 13. biosynth.com [biosynth.com]

Dicyclohexylamine Nitrite: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of the physical and chemical properties of dicyclohexylamine nitrite. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for various applications, from its role as a corrosion inhibitor to its potential as a chemical intermediate.

Core Introduction: Understanding this compound

This compound (DICHAN) is an organic salt with the chemical formula C₁₂H₂₄N₂O₂.[1] It is a white to yellowish crystalline powder that has found significant use as a vapor-phase corrosion inhibitor (VCI).[2] Its ability to sublime at ambient temperatures allows it to protect metallic surfaces in enclosed spaces without direct application.[3][4] The vapor condenses on the metal surface, forming a protective layer that inhibits corrosion.[3][5]

Physicochemical Characteristics

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application and for predicting its behavior in various chemical and physical systems.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [1][6][7] |

| Molecular Weight | 228.33 g/mol | [1] |

| Appearance | White to light-colored crystalline solid/powder | [1][2][8] |

| Melting Point | 182-183 °C (decomposes) | [2][8] |

| Boiling Point | 256.1 °C at 760 mmHg | [9] |

| Vapor Pressure | 3.3 mmHg at 25 °C | [9] |

| Solubility in Water | 10 to 50 mg/mL at 23 °C | [1][10] |

| CAS Number | 3129-91-7 | [1][11] |

Molecular Structure and Corrosion Inhibition Mechanism

This compound is the salt formed from the secondary amine, dicyclohexylamine, and nitrous acid. Its effectiveness as a VCI stems from the synergistic action of its constituent ions upon hydrolysis.

Caption: Chemical structure of this compound.

The mechanism of vapor-phase corrosion inhibition can be visualized as a multi-step process:

Caption: Workflow of this compound as a VCI.

In the presence of moisture on the metal surface, this compound hydrolyzes to release dicyclohexylamine and nitrite ions. The nitrite ions are powerful anodic inhibitors that passivate the steel surface by forming a protective oxide layer.[12] The dicyclohexylamine, being a weak base, can help to maintain an alkaline environment, further reducing the corrosion rate.[4]

Reactivity, Stability, and Safety Profile

This compound is a flammable solid and should be handled with care.[2][13] It is considered a strong oxidizing agent and may react vigorously with reducing agents.[2][5] The compound is stable under standard ambient conditions.[14]

When heated to decomposition, it emits toxic fumes of nitrous acid and nitrogen oxides.[2] It is important to avoid contact with strong acids, which can also lead to the release of toxic fumes.

From a toxicological perspective, this compound can be harmful if ingested or through skin contact, and it may cause irritation to the skin, eyes, and mucous membranes.[1][2]

Analytical Methodology: Quantification via UV-Visible Spectrophotometry

A standard and reliable method for the quantification of the nitrite content in this compound is through a colorimetric reaction involving diazotization, followed by measurement with a UV-Visible spectrophotometer.

Experimental Protocol: Nitrite Determination by Diazotization-Coupling Reaction

-

Preparation of Reagents:

-

Color Reagent: Prepare by dissolving N-(1-Naphthyl)ethylenediamine dihydrochloride and sulfanilamide in a phosphoric acid solution.

-

Nitrite Stock Solution (1000 ppm): Accurately weigh and dissolve a primary standard grade sodium nitrite in deionized water.

-

Nitrite Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 ppm).

-

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a specific volume of deionized water to obtain a solution with a nitrite concentration within the calibration range.

-

-

Color Development:

-

To a known volume of the sample solution and each working standard, add the color reagent.

-

Allow the solutions to stand for a specified time (e.g., 20 minutes) for the color to develop fully. The nitrite ions will diazotize the sulfanilamide, which then couples with the N-(1-Naphthyl)ethylenediamine to form a stable, colored azo dye.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the colored solutions at the wavelength of maximum absorbance for the azo dye (typically around 540 nm).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations.

-

Determine the concentration of nitrite in the sample solution from its absorbance using the calibration curve.

-

Calculate the percentage of nitrite in the original this compound sample.

-

Caption: Workflow for the quantification of nitrite.

Conclusion

This compound is a compound with a unique set of physicochemical properties that make it highly effective as a vapor-phase corrosion inhibitor. Its stability, volatility, and the inhibitive action of its nitrite component are key to its performance. A thorough understanding of its properties, reactivity, and analytical characterization is crucial for its safe handling and effective utilization in various scientific and industrial applications.

References

-

PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

- A. Wachter, T. Skei, N. Stillman. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284-294.

-

ASM International. (n.d.). Corrosion Inhibitors. Retrieved from [Link]

- Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S.

-

Chemdad. (n.d.). Dicyclohexylammonium nitrite. Retrieved from [Link]

-

Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite. MFA Cameo. Retrieved from [Link]

- Bastidas, J. M., et al. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473-479.

- Khamis, E., Oun, S. R., & Lyon, S. B. (1998). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 33(2), 133-138.

Sources

- 1. Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | C12H24N2O2 | CID 241753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dicyclohexylammonium nitrite One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. content.ampp.org [content.ampp.org]

- 4. content.ampp.org [content.ampp.org]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. This compound (3129-91-7) for sale [vulcanchem.com]

- 7. This compound | 3882-06-2 [chemicalbook.com]

- 8. garudachem.com [garudachem.com]

- 9. Page loading... [wap.guidechem.com]

- 10. DICYCLOHEXYLAMMONIUM NITRITE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. labproinc.com [labproinc.com]

- 12. tandfonline.com [tandfonline.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Profile of a High-Performance Volatile Corrosion Inhibitor

An In-Depth Technical Guide to the Synthesis and Preparation of Dicyclohexylamine Nitrite

This compound (DCHN), with the chemical formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol , is a white crystalline solid that has carved a significant niche in industrial chemistry.[1][2] Primarily, it is recognized for its efficacy as a Volatile Corrosion Inhibitor (VCI), also known as a Vapor Phase Inhibitor (VPI).[2][3] This property allows it to protect metallic surfaces, particularly steel, from atmospheric corrosion without direct application.[2][4] The compound volatilizes at ambient temperatures, and its vapor migrates within an enclosed space, eventually condensing on metal surfaces and forming a thin, protective molecular layer.[2] This guide provides a detailed exploration of the chemical synthesis methodologies for this compound, focusing on the underlying principles, procedural steps, and critical safety considerations for researchers and chemical development professionals.

Core Synthesis Principles: An Acid-Base and Metathesis Approach

The synthesis of this compound is fundamentally an acid-base reaction resulting in salt formation. Dicyclohexylamine, a secondary amine, acts as the base, while nitrous acid (HNO₂) provides the acidic nitrite anion. However, nitrous acid itself is unstable. Therefore, practical synthesis routes rely on generating the nitrite ion in situ or, more commonly, employing a stable inorganic nitrite salt, such as sodium nitrite or ammonium nitrite, in a double displacement (metathesis) reaction.

The general reaction can be represented as: (C₆H₁₁)₂NH + HNO₂ → [(C₆H₁₁)₂NH₂]⁺NO₂⁻

The key to a successful and high-yield synthesis lies in controlling the reaction conditions to favor the formation of the desired dicyclohexylammonium nitrite salt, which is relatively insoluble in water, thereby facilitating its precipitation and isolation.[5][6]

Synthesis Methodologies: From Concept to Practice

Several methods for the preparation of this compound have been developed, each with distinct advantages and considerations. The evolution of these methods reflects a drive towards higher purity, improved safety, and greater efficiency.

Method 1: Metathesis via a Soluble Phosphate Intermediate (Preferred Method)

This improved method avoids the use of strong, corrosive mineral acids like sulfuric or hydrochloric acid, which were employed in earlier procedures.[7] The core of this process is the initial formation of a highly water-soluble dicyclohexylamine salt, followed by precipitation with a nitrite salt. Phosphoric acid is ideal for this purpose as it forms a readily soluble intermediate, bis(dicyclohexylamine) monohydrogenphosphate.[7]

Causality and Expertise: The choice of phosphoric acid is a critical process improvement. Unlike the sulfates or chlorides that might be formed using other acids, the resulting sodium phosphate byproduct is benign and easily separated. This method minimizes the risk of forming corrosive byproducts and avoids the potential for side reactions, such as the formation of nitrosamines, which can occur in the presence of free acid.[5][7]

Reaction Scheme:

-

2(C₆H₁₁)₂NH + H₃PO₄ → [((C₆H₁₁)₂NH₂)₂]²⁺[HPO₄]²⁻ (aq)

-

[((C₆H₁₁)₂NH₂)₂]²⁺[HPO₄]²⁻ (aq) + 2NaNO₂ (aq) → 2[(C₆H₁₁)₂NH₂]⁺NO₂⁻ (s)↓ + Na₂HPO₄ (aq)

Experimental Workflow: Metathesis via Phosphate Intermediate

Caption: Workflow for the preferred synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from the methodology described in U.S. Patent 2,544,245.[7]

-

Reagent Preparation: Prepare a solution by dissolving 2.1 moles of dicyclohexylamine and 1.0 mole of phosphoric acid in a suitable amount of water at 20°C to achieve a final solids concentration of approximately 25-40%.[7] A slight molar excess (2-10%) of the amine is recommended.[7]

-

Reaction: While constantly stirring the amine-phosphate solution, slowly add 2.0 moles of sodium nitrite. The sodium nitrite can be added as a solid or a concentrated aqueous solution.[5][7]

-

Precipitation: The addition of sodium nitrite will cause the immediate precipitation of this compound, forming a slurry.[7]

-

Isolation: Recover the crude product from the slurry by filtration.[7]

-

Purification & Drying: The collected solid can be washed with water to remove any remaining soluble byproducts. The final product is then dried. This process can yield a product of 96% purity with a 90% yield.[7]

Method 2: Direct Reaction with Ammonium Nitrite

A more direct, single-step approach involves the reaction of dicyclohexylamine directly with ammonium nitrite in an aqueous medium.[8] This method is elegant in its simplicity, as the only byproduct is ammonia gas, which evolves from the reaction mixture.

Causality and Expertise: This process leverages the relative basicity of dicyclohexylamine and ammonia. Dicyclohexylamine is a stronger base than ammonia, allowing it to displace ammonia from the ammonium salt. The continuous removal of ammonia gas from the system helps to drive the reaction to completion according to Le Châtelier's principle.

Reaction Scheme: (C₆H₁₁)₂NH + NH₄NO₂ → [(C₆H₁₁)₂NH₂]⁺NO₂⁻ (s)↓ + NH₃ (g)↑

Experimental Workflow: Direct Reaction with Ammonium Nitrite

Caption: Workflow for the direct synthesis using Ammonium Nitrite.

Detailed Experimental Protocol:

This protocol is based on the methodology described in U.S. Patent 2,767,178.[8]

-

Reaction Setup: Prepare a solution of 16g (0.25 mole) of ammonium nitrite in 50 cc of water in a reaction vessel.

-

Amine Addition: Slowly add 45g (0.25 mole) of dicyclohexylamine to the stirred ammonium nitrite solution over 15 minutes at room temperature (approx. 25°C).

-

Reaction Observation: The addition results in the immediate precipitation of a white solid (dicyclohexylammonium nitrite) and the liberation of gaseous ammonia. The reaction is exothermic, with the temperature potentially rising to 35°C.[8]

-

Stirring: After the addition is complete, vigorously stir the resulting paste-like material for 45 minutes at room temperature.

-

Isolation: To improve fluidity for filtration, 50 cc of water can be added. Filter the mass and air-dry the product. This method has been reported to achieve a conversion yield of 94.5%.[8]

Physicochemical Data and Characterization

Accurate characterization is vital for confirming the identity and purity of the synthesized product. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₄N₂O₂ | [1] |

| Molecular Weight | 228.33 g/mol | [1] |

| Appearance | White crystalline solid | [1][2][6] |

| Melting Point | ~154°C (310°F) with decomposition | [2] |

| Solubility in Water | 3.9% at 25°C; sparingly soluble | [5][6] |

| pH (Aqueous Solution) | ~7.2 | [2] |

| Vapor Pressure | 0.00013 mmHg at 21°C | [9] |

Safety, Handling, and Hazard Management

This compound is a hazardous substance and must be handled with appropriate precautions.[10]

-

Flammability: It is a flammable solid.[11][12][13] Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and take precautionary measures against static discharge.[11][13]

-

Toxicity: The compound is harmful if swallowed or inhaled.[10][11][12] Accidental ingestion may be fatal, and inhalation can cause respiratory irritation.[10]

-

Methemoglobinemia: A significant toxicological concern is that the substance or its metabolites can bind to hemoglobin, inhibiting oxygen uptake and causing methemoglobinemia, a form of oxygen starvation.[10][14]

-

Handling: Always handle in a well-ventilated area or under a chemical fume hood.[11][13] Avoid all personal contact, including inhalation of dust.[10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and protective clothing.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[12]

Mechanism of Action as a Volatile Corrosion Inhibitor

The utility of DCHN stems from its ability to protect metals in environments where direct contact with a corrosion inhibitor is impractical.

VCI Protective Mechanism

Caption: The mechanism of vapor phase corrosion inhibition by DCHN.

The process involves several stages:

-

Volatilization: The solid DCHN sublimes, releasing inhibitor molecules into the atmosphere of an enclosed space.[2][3]

-

Vapor Transport: The gaseous inhibitor molecules diffuse and are transported by convection throughout the package or container, reaching all metal surfaces.[2]

-

Condensation & Hydrolysis: The inhibitor vapor condenses on the metal surface, dissolving in any microscopic layer of moisture that may be present.[2][3] This hydrolysis liberates the active nitrite ions (NO₂⁻).

-

Inhibition: The nitrite ions act as anodic inhibitors, passivating the steel surface by promoting the formation of a stable oxide layer, which prevents the electrochemical corrosion process.[3][15]

Conclusion

The synthesis of this compound is a well-established process that has been refined to enhance safety, yield, and purity. The preferred method, utilizing a phosphoric acid intermediate, represents a significant improvement over older techniques by minimizing corrosive byproducts. The direct reaction with ammonium nitrite offers a simpler, single-step alternative. A thorough understanding of these synthetic routes, combined with stringent adherence to safety protocols, is essential for any professional working with this valuable and effective corrosion inhibitor. The compound's unique ability to provide protection through the vapor phase ensures its continued importance in the preservation of metallic assets across numerous industries.

References

- Roberge, P. R. (2000). Corrosion Inhibitors. In Handbook of Corrosion Engineering. McGraw-Hill. (General principles discussed, specific chapter link unavailable)

- Wachter, A., & Stillman, N. (1951). U.S. Patent No. 2,544,245: Method for preparing dicyclohexylammonium nitrite. U.S. Patent and Trademark Office.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Dicyclohexylammonium Nitrite. Retrieved from [Link]

-

Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. CORROSION, 7(9), 284-294. Retrieved from [Link]

-

Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite. MFA Cameo. Retrieved from [Link]

-

Bastidas, J. M., Polo, J. L., & Torres, C. L. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. CORROSION, 61(5), 473-479. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Dicyclohexylammonium nitrite Safety Data Sheet. Retrieved from [Link]

-

MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

- Jones, L. W., & Barusch, M. R. (1956). U.S. Patent No. 2,767,178: Method for the preparation of nitrites of organic amines. U.S. Patent and Trademark Office.

-

Khamis, E., Oun, S. R., & Lyon, S. B. (1995). Use of this compound in inhibition of coupled zinc and steel. British Corrosion Journal, 30(4), 299-304. Retrieved from [Link]

-

Bastidas, J. M., Polo, J. L., & Torres, C. L. (2005). This compound as Volatile Corrosion Inhibitor for Steel in Polluted Environments. ResearchGate. Retrieved from [Link]

- Wachter, A. (1950). CH Patent No. 267688A: Procédé de préparation du nitrite de dicyclohexylammonium. Swiss Federal Institute of Intellectual Property.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 241753, Dicyclohexylammonium nitrite. Retrieved from [Link]

-

Haz-Map. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. content.ampp.org [content.ampp.org]

- 3. content.ampp.org [content.ampp.org]

- 4. content.ampp.org [content.ampp.org]

- 5. CH267688A - Procédé de preparation du nitrite de dicyclohexylammonium. - Google Patents [patents.google.com]

- 6. Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | C12H24N2O2 | CID 241753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US2544245A - Method for preparing dicyclohexylammonium nitrite - Google Patents [patents.google.com]

- 8. US2767178A - Method for the preparation of nitrites of organic amines - Google Patents [patents.google.com]

- 9. cameo.mfa.org [cameo.mfa.org]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. biosynth.com [biosynth.com]

- 13. chemos.de [chemos.de]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the Solubility of Dicyclohexylamine Nitrite

Introduction

Dicyclohexylamine nitrite (DCHA-N), a salt formed from the secondary amine dicyclohexylamine and nitrous acid, is a compound of significant industrial interest, primarily utilized as a volatile corrosion inhibitor (VCI).[1][2] Its efficacy in protecting ferrous metals from atmospheric corrosion relies on its ability to sublime, diffuse within a packaged environment, and subsequently dissolve in any condensed moisture on the metal surface to form a protective nitrite layer.[1]

For researchers, formulation scientists, and chemical engineers, a comprehensive understanding of DCHA-N's solubility is paramount. Solubility data dictates its performance envelope as a VCI, influences the design of solvent-based application methods, and is a critical parameter in safety and environmental risk assessments. This guide provides a detailed examination of the solubility of this compound in aqueous and organic media, the underlying physicochemical principles, and a robust, field-proven protocol for its experimental determination.

The Physicochemical Basis of Solubility

The solubility behavior of this compound is a direct consequence of its molecular structure, which features a distinct duality of polar and nonpolar characteristics. The molecule is an organic ammonium salt with the structure (C₆H₁₁)₂NH₂⁺ • NO₂⁻.[3]

-

Hydrophobic Component: The dicyclohexylammonium cation, with its two bulky, nonpolar cyclohexyl rings, confers significant lipophilicity (affinity for nonpolar environments) and steric hindrance.[3] This large organic moiety limits the molecule's interaction with highly polar solvents like water.

-

Hydrophilic Component: The ionic bond between the ammonium cation and the nitrite anion (NO₂⁻) provides the polar, hydrophilic character necessary for solubility in polar solvents.

The ultimate solubility in any given solvent is determined by the thermodynamic balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For DCHA-N, this balance results in moderate aqueous solubility and varied solubility in organic solvents, depending on their polarity.

Caption: Workflow for OECD 105 Flask Method.

Step-by-Step Methodology

1. Materials and Apparatus

-

This compound (purity >99%)

-

Solvent of interest (e.g., HPLC-grade water, methanol)

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Mechanical shaker or magnetic stirrer within a constant temperature bath (±0.5°C)

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Validated analytical system for quantification (e.g., HPLC-UV, IC)

2. Preliminary Test

-

Causality: This step prevents wasting time and resources in the main experiment. It provides a rough estimate of solubility and, critically, how long it takes to reach equilibrium.

-

Procedure: Add an estimated excess of DCHA-N (e.g., 5-10 g) to 100 mL of the solvent in a flask. Agitate at the desired temperature (e.g., 25°C). Withdraw small aliquots of the supernatant at various time points (e.g., 2, 4, 8, 24, 48 hours), filter, and analyze the concentration. Equilibrium is reached when consecutive measurements show no significant change in concentration.

3. Definitive Test (Flask Method)

-

Preparation: Prepare at least three replicate flasks. To each flask, add a known volume of solvent (e.g., 50 mL). Add an amount of DCHA-N that is clearly in excess of its estimated solubility (e.g., 5-10 times the estimated amount).

-

Equilibration: Seal the flasks and place them in the constant temperature shaker bath. Agitate for the time determined in the preliminary test (or a minimum of 24-48 hours if no preliminary test was done).

-

Causality: Constant temperature is the most critical parameter, as solubility is highly temperature-dependent. [4]Continuous agitation ensures the entire solvent volume is exposed to the solid, facilitating the dissolution process to reach equilibrium faster. [5]* Phase Separation: After equilibration, allow the flasks to stand undisturbed in the temperature bath for several hours to let the excess solid settle.

-

Causality: Removing the flasks from the bath could cause temperature fluctuations, leading to precipitation or further dissolution and thus an inaccurate result.

-

Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a solvent-compatible syringe filter to remove any suspended microcrystals. Centrifugation prior to filtration is highly recommended for viscous solvents or fine powders.

-

-

Analysis: Accurately dilute the filtered, saturated solution with the appropriate solvent. Quantify the concentration of DCHA-N using a pre-validated analytical method (e.g., HPLC with a UV detector). The analytical method must be proven for linearity, accuracy, and precision.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor, expressing the final result in units such as g/100 mL, mg/L, or mol/L.

References

- This compound - 3129-91-7 - Vulcanchem. Vulcanchem.

- Test No.

- Test No.

- OECD 105 - Water Solubility Test

- OECD 105 Testing of Chemicals - Standard Test Method for W

- How To Find Solubility. SlidePlayer.

- OECD 105 - W

- The Experimental Determination of Solubilities.

- Dicyclohexylamine | C12H23N | CID 7582. PubChem, NIH.

- DICYCLOHEXYLAMMONIUM NITRITE. CAMEO Chemicals, NOAA.

- solubility experimental methods.pptx. Slideshare.

- This compound. Santa Cruz Biotechnology.

- Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. Corrosion.

- This compound(DCHA). MarChem.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlidePlayer.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Dicyclohexylamine.

- Cyclohexanamine, N-cyclohexyl-, nitrite (1:1) | C12H24N2O2 | CID 241753. PubChem.

- Dimethyl Sulfoxide (DMSO)

- Dicyclohexylamine. Wikipedia.

- DICYCLOHEXYLAMINE (DCHA). Alkyl Amines Chemicals Limited.

- Dicyclohexylamine | 101-83-7. ChemicalBook.

- Dicyclohexylamine Supplier

- This compound, 25G - D1392-25G. Lab Pro Inc.

- This compound - Hazardous Agents. Haz-Map.

Sources

"Dicyclohexylamine nitrite" vapor pressure and volatility data

An In-Depth Technical Guide to the Vapor Pressure and Volatility of Dicyclohexylamine Nitrite

Executive Summary

This compound ((C₆H₁₁)₂NH·HNO₂), also known as DICHAN, is a white crystalline solid primarily utilized as a Vapor-Phase Corrosion Inhibitor (VCI). Its efficacy in this role is fundamentally governed by its physicochemical properties, most critically its vapor pressure and resulting volatility. A compound's vapor pressure dictates its ability to transition from a solid to a gaseous state, allowing it to saturate an enclosed atmosphere and protect metal surfaces from corrosion. This guide provides a comprehensive technical analysis of the vapor pressure of this compound, aimed at researchers, scientists, and formulation experts. A significant discrepancy exists in publicly available data, with some databases erroneously reporting a high vapor pressure. This document critically examines this conflict, presents the authoritative data from primary scientific literature, details standardized methodologies for its measurement, and explains the underlying principles that make it an effective VCI.

Core Physicochemical Properties

A foundational understanding of this compound's properties is essential for its application. While vapor pressure is the focus, other characteristics influence its handling, stability, and solubility.

| Property | Value | Source(s) |

| Chemical Formula | (C₆H₁₁)₂NH·HNO₂ | |

| Molecular Weight | 228.33 g/mol | |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | ~182-201 °C (with decomposition) | [3][4][5] |

| Water Solubility | 3.9 g / 100 g solution at 25 °C | [4][5] |

| Primary Application | Vapor-Phase Corrosion Inhibitor (VCI) | [1][6] |

The Role of Volatility in Vapor-Phase Corrosion Inhibition

The primary industrial importance of this compound stems from its ability to prevent the atmospheric corrosion of steel and other metals within enclosed spaces, such as packaging or sealed containers, without direct application.[1] This is achieved through its function as a Vapor-Phase Corrosion Inhibitor (VCI).

The mechanism is a multi-step physical and chemical process:

-

Sublimation: At ambient temperature, the solid this compound slowly transitions directly into a gas (sublimates), driven by its inherent vapor pressure.[1]

-

Vapor Transport: The gaseous VCI molecules diffuse and are transported by convection throughout the enclosed space, eventually reaching all exposed metal surfaces.[1]

-

Adsorption & Protection: The VCI molecules adsorb onto the metal surface. In the presence of any microscopic moisture, the molecules dissolve, and the nitrite ions (NO₂⁻) act as powerful anodic inhibitors, passivating the metal surface and forming a thin, protective molecular film.[7] This film displaces water and acts as a barrier, preventing the electrochemical reactions that cause corrosion.

A VCI's effectiveness is a delicate balance. If the vapor pressure is too high, the inhibitor is consumed too quickly, offering only short-term protection.[1] If it is too low, it cannot generate a protective atmosphere in a reasonable timeframe. The slight volatility of this compound is therefore an optimal property for long-duration protection.[1]

Critical Analysis of Reported Vapor Pressure Data

A review of technical datasheets and chemical databases reveals a significant and misleading discrepancy in the reported vapor pressure of this compound at ambient temperature.

| Reported Vapor Pressure | Temperature | Source Type | Plausibility Analysis |

| 3.3 mmHg | 25 °C | Chemical Supplier Databases | Highly Implausible. This value (approx. 439 Pa) suggests a high volatility, which is inconsistent with the compound's known application as a long-term, slow-release corrosion inhibitor. This appears to be a propagated error across multiple databases. |

| 0.00016 mmHg | 24 °C (75 °F) | Primary Literature (1948 Patent, 1951 Journal) | Authoritative. This value (approx. 0.021 Pa) is consistent with a solid that is "slightly volatile at atmospheric temperature"[1] and aligns perfectly with the requirements for a VCI. This value originates from the foundational research on the compound.[4][5] |

| 0.00013 mmHg | 21 °C | Technical Database | Plausible. This value is in close agreement with the authoritative source and likely represents a measurement under slightly different conditions.[6] |

Temperature Dependence of Vapor Pressure

As with all substances, the vapor pressure of this compound is strongly dependent on temperature. As temperature increases, more energy is available to the molecules, allowing them to escape the solid lattice and enter the vapor phase. This relationship is critical for VCI applications, as it means more inhibitor is released at higher temperatures when the risk of corrosion is often accelerated.[1]

The foundational study by Wachter, Skei, and Stillman in 1951 determined the vapor pressure at several temperatures using a dynamic flow method.[1] While the full dataset is extensive, the following table summarizes the trend:

| Temperature (°F) | Temperature (°C) | Vapor Pressure (mmHg x 10³) |

| 75 | 23.9 | 0.16 |

| 100 | 37.8 | 0.8 |

| 125 | 51.7 | 3.2 |

This exponential increase is described by the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of sublimation. Plotting the natural logarithm of vapor pressure (ln P) against the inverse of absolute temperature (1/T) yields a straight line, the slope of which is related to the enthalpy of the phase change.

Safety and Handling Considerations

When conducting experimental work with this compound, particularly procedures involving heating, strict adherence to safety protocols is mandatory.

-

Flammability: this compound is a flammable solid. [9][10]All experiments must be conducted away from open flames, sparks, or other ignition sources. Use of explosion-proof equipment may be required.

-

Toxicity: The compound is harmful if swallowed or inhaled. [9][11]All handling should be performed in a well-ventilated area or a fume hood to avoid inhaling dust.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Incompatibility: Avoid contact with strong oxidizing agents, bases, and strong reducing agents. [8]

Conclusion

The volatility of this compound is the defining characteristic that enables its function as a premier vapor-phase corrosion inhibitor. A thorough review of scientific literature confirms that its vapor pressure at ambient temperature is low (approximately 1.6 x 10⁻⁴ mmHg at 24 °C ), allowing for sustained, long-term protection of metallic assets. The significantly higher values reported in some commercial databases are erroneous and should be disregarded. For researchers and drug development professionals, understanding this key parameter and the standardized methods for its measurement, such as the Gas Saturation Method outlined in OECD Guideline 104, is crucial for formulation, quality control, and the development of advanced material protection systems.

References

- Wachter, A., Skei, T., & Stillman, N. (1951). Dicyclohexylammonium Nitrite, A Volatile Inhibitor for Corrosion Preventive Packaging. Corrosion, 7(9), 284–294. (Note: A direct clickable URL to the full text may require subscription. The citation is verifiable through academic search engines).

- Subramanian, A., Natesan, M., Muralidharan, V.S., Balakrishnan, K., & Vasudevan, T. (2000). An Overview: Vapor Phase Corrosion Inhibitors. Corrosion, 56(2), 144-155. (The original Wachter et al. paper is cited within this review).

- Wachter, A., & Stillman, N. (1948). U.S. Patent No. 2,449,962. Washington, DC: U.S. Patent and Trademark Office.

-

MarChem. (n.d.). This compound(DCHA). Retrieved from [Link]

-

Museum of Fine Arts Boston. (2022). Dicyclohexyl amine nitrite - MFA Cameo. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet - Dicyclohexylammonium nitrite. Retrieved from [Link]

-

PubChem. (n.d.). Cyclohexanamine, N-cyclohexyl-, nitrite (1:1). National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Dicyclohexylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

OECD. (1995). Test No. 104: Vapour Pressure. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing. Retrieved from [Link]

-

OECD. (n.d.). Dicyclohexylamine - Existing Chemicals Database. Retrieved from [Link]

Sources

- 1. transhield-usa.com [transhield-usa.com]

- 2. oecd.org [oecd.org]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. Dicyclohexylamine for synthesis 101-83-7 [sigmaaldrich.com]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. krc.cecri.res.in [krc.cecri.res.in]

- 8. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. DICYCLOHEXYLAMINE (DCHA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 10. ecscorrosion.com [ecscorrosion.com]

- 11. Volatile corrosion inhibitor - Wikipedia [en.wikipedia.org]

Dicyclohexylamine Nitrite: A Technical Guide to Thermal Stability and Decomposition

Foreword

Dicyclohexylamine nitrite (DCHA-N), a salt of dicyclohexylamine and nitrous acid, has carved a significant niche in industrial applications, primarily as a volatile corrosion inhibitor (VCI).[1][2] Its ability to sublime at ambient temperatures and form a protective film on metallic surfaces makes it an invaluable asset in preventing corrosion in packaged steel articles and other enclosed systems.[1][3] However, the efficacy and safety of DCHA-N are intrinsically linked to its thermal stability. This technical guide provides an in-depth exploration of the thermal behavior of this compound, synthesizing available data with established analytical principles to offer a comprehensive resource for researchers, scientists, and professionals in drug development and materials science. While a complete, experimentally validated decomposition mechanism remains an area for further investigation, this guide consolidates the current understanding of DCHA-N's thermal properties and their practical implications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its thermal behavior. It is a white to light-colored crystalline solid.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₄N₂O₂ | [4] |

| Molecular Weight | 228.33 g/mol | [4] |

| Melting Point | ~154.4 °C (310 °F) with decomposition | [1] |

| Vapor Pressure | 1 x 10⁻⁴ mmHg at room temperature | [5] |

| Solubility | Insoluble in water | [4] |

| Appearance | White to light-colored crystalline solid | [4] |

Methodologies for Assessing Thermal Stability

A robust evaluation of the thermal stability of this compound necessitates the use of advanced thermoanalytical techniques. The two primary methods employed for such analysis are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Workflow: TGA and DSC Analysis

The following diagram illustrates a typical experimental workflow for the thermal analysis of a solid compound like this compound.

Caption: Experimental workflow for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the mass of non-volatile residue.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of DCHA-N into a suitable TGA pan (e.g., alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Heating Program: Heat the sample at a linear rate, typically 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., 30 °C to 600 °C).

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting plot is the TGA curve.

Causality: The choice of an inert atmosphere is critical to study the intrinsic thermal decomposition without the influence of oxidation, which would introduce parallel, and often more complex, reaction pathways. The heating rate influences the shape and position of the TGA curve; a slower rate can provide better resolution of overlapping decomposition steps.

Differential Scanning Calorimetry (DSC)